Home > Products > Screening Compounds P132930 > N-(4-bromo-3-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
N-(4-bromo-3-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide - 872862-31-2

N-(4-bromo-3-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

Catalog Number: EVT-2859607
CAS Number: 872862-31-2
Molecular Formula: C24H24BrN3O3
Molecular Weight: 482.378
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 4-(5-bromo-1H-indol-3-yl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Compound Description: This compound features a 5-bromo-1H-indole ring, similar to the target compound. The crystal structure of this compound reveals two independent molecules in the asymmetric unit, differing in the twist of the 5-bromo-1H-indole ring relative to the hexahydroquinoline ring. []

Relevance: This compound shares the 5-bromo-1H-indole moiety with N-(4-bromo-3-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide. The differences lie in the substitution on the indole nitrogen and the presence of a hexahydroquinoline ring system instead of the acetamide and piperidine groups found in the target compound. []

2-(3-Cyano-2-oxo-4-phenylquinolin-1(2H)-yl)-2-(1-methyl-1H-indol-3-yl)-N-(pentan-2-yl)acetamide (5)

Compound Description: This compound displays low micromolar cytotoxicity against various human cancer cell lines, many known to possess components of the Hedgehog Signalling Pathway (HSP). It exhibits a downregulation of the HSP through a reduction in Gli expression and Ptch1 and Gli2 mRNA levels. []

Relevance: While this compound lacks the bromine and methyl substitutions on the phenyl ring, it shares a core structure with N-(4-bromo-3-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide. Both compounds possess an indole moiety linked to a substituted acetamide group via a quaternary carbon. This shared core structure suggests potential for similar biological activity. []

2-(3-Cyano-2-oxo-4-phenylquinolin-1(2H)-yl)-2-(5-methyl-1H-indol-3-yl)-N-(pentan-2-yl)acetamide (23)

Compound Description: Similar to compound 5, this compound exhibits low micromolar cytotoxicity against human cancer cell lines associated with the Hedgehog Signalling Pathway (HSP) and downregulates the pathway. []

Relevance: This compound exhibits structural similarities to both compound 5 and the target compound, N-(4-bromo-3-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide. The core structure remains consistent, with the addition of a methyl group at the 5-position of the indole ring, highlighting the potential influence of substituents on the indole moiety for biological activity. []

Ethyl (2-(3-cyano-2-oxo-4-phenylquinolin-1(2H)-yl)-2-(5-methyl-1H-indol-3-yl)acetyl)glycinate (24)

Compound Description: This compound, along with compounds 5 and 23, represent a new class of HSP inhibitors and exhibit low micromolar cytotoxicity against human cancer cell lines associated with the Hedgehog Signalling Pathway (HSP). []

(R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-40)

Compound Description: This compound is a novel dopamine D3 receptor (D3R) antagonist showing high selectivity for D3R and potential for treating opioid use disorder. Unlike other D3R antagonists, it doesn't exacerbate cardiovascular issues with cocaine and may even mitigate them. []

(R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-116)

Compound Description: Like R-VK4-40, this compound is a novel, highly selective D3R antagonist with potential for treating opioid use disorder. It doesn't worsen and may even reduce cocaine-induced cardiovascular effects. []

Relevance: R-VK4-116 belongs to the same chemical class as R-VK4-40 and shares a similar structure with N-(4-bromo-3-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide, featuring an indole core with a carboxamide substituent. The variations in substituents and their positions on the indole core emphasize the potential for diverse biological activities within this class of compounds. []

N-[2-(1H-Indol-3-yl)-2-oxo-ethyl]acetamide (2)

Compound Description: This compound, isolated from the marine Micromonospora ectrinospora G017 strain, represents a simple structure containing both an indole and acetamide group. []

Relevance: N-[2-(1H-Indol-3-yl)-2-oxo-ethyl]acetamide presents a simplified analog of N-(4-bromo-3-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide. It retains the core indole-acetamide structure but lacks the additional substitutions on the acetamide nitrogen and the indole ring. This comparison underscores the impact of structural complexity on the potential biological activities of indole-containing compounds. []

(S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (1)

Compound Description: This novel indole derivative, isolated from the endophyte Myrothecium roridum IFB-E091 in Artemisia annua, did not exhibit significant inhibitory activity against the human hepatoma cell line SMMC-7721 or the human cervical carcinoma cell line HeLa. []

Properties

CAS Number

872862-31-2

Product Name

N-(4-bromo-3-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

Molecular Formula

C24H24BrN3O3

Molecular Weight

482.378

InChI

InChI=1S/C24H24BrN3O3/c1-16-13-17(9-10-20(16)25)26-24(31)23(30)19-14-28(21-8-4-3-7-18(19)21)15-22(29)27-11-5-2-6-12-27/h3-4,7-10,13-14H,2,5-6,11-12,15H2,1H3,(H,26,31)

InChI Key

WHGOWRFGZXGIHT-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.